molecular formula C21H22N6 B11295200 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11295200
M. Wt: 358.4 g/mol
InChI Key: DHLZJNFZPMUGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes two aromatic rings and a pyrazolopyrimidine core

Preparation Methods

The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected intermediates are then deprotected using reagents like PhSH (thiophenol) to yield the final product .

Chemical Reactions Analysis

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-13-5-8-16(9-6-13)23-21-25-19(17-12-22-27(4)20(17)26-21)24-18-10-7-14(2)11-15(18)3/h5-12H,1-4H3,(H2,23,24,25,26)

InChI Key

DHLZJNFZPMUGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.